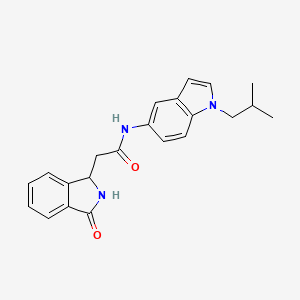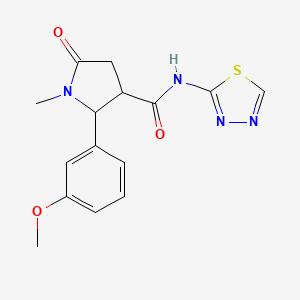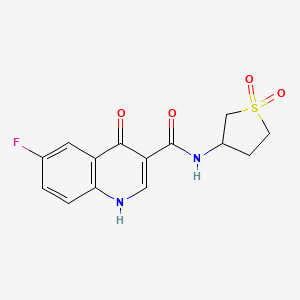![molecular formula C24H26N4O6 B10986950 3-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10986950.png)
3-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3,5-dihydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-BENZODIOXOL-5-YLMETHYL)-5-{2-[4-(3-METHOXYPHENYL)PIPERAZINO]-2-OXOETHYL}-1H-IMIDAZOLE-2,4(3H,5H)-DIONE is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a benzodioxole moiety, a methoxyphenyl group, and an imidazole ring, making it a unique structure with diverse chemical properties.
Preparation Methods
The synthesis of 3-(1,3-BENZODIOXOL-5-YLMETHYL)-5-{2-[4-(3-METHOXYPHENYL)PIPERAZINO]-2-OXOETHYL}-1H-IMIDAZOLE-2,4(3H,5H)-DIONE involves multiple steps, typically starting with the preparation of the benzodioxole and methoxyphenyl intermediates. These intermediates are then coupled using a series of reactions, including Pd-catalyzed C-N cross-coupling and amination reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced catalytic systems and reaction conditions.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the methoxyphenyl group. Common reagents and conditions used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as dimethyl sulfoxide (DMSO).
Scientific Research Applications
3-(1,3-BENZODIOXOL-5-YLMETHYL)-5-{2-[4-(3-METHOXYPHENYL)PIPERAZINO]-2-OXOETHYL}-1H-IMIDAZOLE-2,4(3H,5H)-DIONE has been studied for its potential anticancer properties. It has shown activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells . The compound’s unique structure allows it to interact with multiple molecular targets, making it a valuable candidate for further research in medicinal chemistry and drug development.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as tubulin, which is crucial for cell division. By binding to tubulin, the compound can disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
Similar compounds include other benzodioxole derivatives and imidazole-based molecules. For example:
1-(1,3-Benzodioxol-5-yl)methyl-4-(halobenzoyl)piperazines: These compounds have similar structural features and are used in the synthesis of drugs for Parkinson’s disease.
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: This compound shares the benzodioxole moiety and has applications in organic synthesis.
3,4-Bis(1,3-benzodioxol-5-ylmethyl)dihydro-2(3H)-furanone:
The uniqueness of 3-(1,3-BENZODIOXOL-5-YLMETHYL)-5-{2-[4-(3-METHOXYPHENYL)PIPERAZINO]-2-OXOETHYL}-1H-IMIDAZOLE-2,4(3H,5H)-DIONE lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H26N4O6 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-5-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C24H26N4O6/c1-32-18-4-2-3-17(12-18)26-7-9-27(10-8-26)22(29)13-19-23(30)28(24(31)25-19)14-16-5-6-20-21(11-16)34-15-33-20/h2-6,11-12,19H,7-10,13-15H2,1H3,(H,25,31) |
InChI Key |
KAHPRTLLSJQCBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CC3C(=O)N(C(=O)N3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide](/img/structure/B10986871.png)
![N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10986880.png)


![1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]-N-(2-phenylethyl)piperidine-3-carboxamide](/img/structure/B10986910.png)
![3-(4-bromo-1H-indol-1-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide](/img/structure/B10986923.png)
![1-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-3-carboxylic acid](/img/structure/B10986929.png)
![[1-({[(4-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10986935.png)


![N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]pyridine-2-carboxamide](/img/structure/B10986947.png)
![N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10986948.png)
![[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B10986953.png)
![N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10986958.png)
